molecular formula C18H21NO2 B1183112 N-(2-ethylphenyl)-2-propoxybenzamide

N-(2-ethylphenyl)-2-propoxybenzamide

Cat. No.: B1183112
M. Wt: 283.371
InChI Key: UABNYOHUMRZNME-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-propoxy group at the ortho position and an N-linked 2-ethylphenyl moiety. Benzamides are widely studied for applications ranging from medicinal chemistry (e.g., anticonvulsants, anti-inflammatory agents) to agrochemicals, with substituents critically influencing bioactivity and physicochemical behavior .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.371

IUPAC Name

N-(2-ethylphenyl)-2-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-13-21-17-12-8-6-10-15(17)18(20)19-16-11-7-5-9-14(16)4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)

InChI Key

UABNYOHUMRZNME-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)

  • Structure: Differs by a 4-amino group on the benzamide ring.
  • Activity : Demonstrated anticonvulsant efficacy in the maximal electroshock (MES) test in mice, with activity at 10–100 mg/kg doses .
  • Key Contrast: The absence of the 4-amino group in N-(2-ethylphenyl)-2-propoxybenzamide may reduce its affinity for neuronal targets implicated in seizure modulation.

N-(4-Aminophenyl)-2-propoxybenzamide

  • Structure: Shares the 2-propoxybenzamide backbone but substitutes the N-aryl group with a 4-aminophenyl moiety.
  • Physicochemical Properties: Molecular weight = 270.33 g/mol; higher hydrogen-bonding capacity (H-bond donors = 2) compared to this compound, which lacks an amino group .
  • Safety Profile: Classified as an irritant (Xi hazard symbol), suggesting that substituents like the 4-aminophenyl group may introduce toxicity risks absent in the ethylphenyl variant .

Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide)

  • Structure : Features a 2-methylbenzamide and 3-isopropoxyphenyl group.
  • Application : Used as a fungicide, highlighting how substituent position (meta vs. ortho) and alkyl chain length (isopropoxy vs. propoxy) dictate agrochemical vs. medicinal utility .

N,O-Bidentate Directing Groups

  • Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains a hydroxy-dimethyl group enabling metal-catalyzed C–H functionalization.
  • Comparison : The 2-ethylphenyl group in this compound lacks such directing functionality, limiting its utility in synthetic catalysis .

Alkoxy Chain Modifications

  • Propoxy vs.

Pharmacological and Toxicological Profiles

Compound Bioactivity Toxicity Data Available? Key Applications
This compound Limited data; inferred from analogs No Research (potential CNS)
4-AEPB Anticonvulsant (MES test) Partial (acute only) Medicinal chemistry
Mepronil Fungicidal Yes (agrochemical use) Agriculture
N-(4-Aminophenyl)-2-propoxybenzamide Irritant (Xi) Yes Research

Notable Gaps:

  • Ecotoxicological data (persistence, bioaccumulation) for this compound are unavailable, unlike mepronil, which has established agrochemical safety profiles .
  • Chronic toxicity studies are lacking for most benzamides in this class .

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